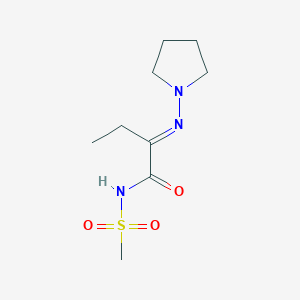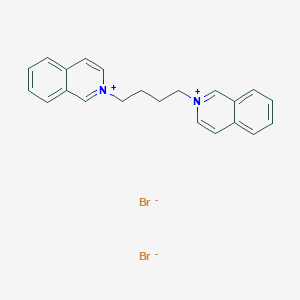
2,2'-(Butane-1,4-diyl)bis(isoquinolin-2-ium) bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Butane-1,4-diyl)bis(isoquinolin-2-ium) bromide: is a chemical compound with the molecular formula C22H22Br2N2 and a molecular weight of 474.23 g/mol . This compound belongs to the class of isoquinoline derivatives and is characterized by the presence of two isoquinolin-2-ium groups connected by a butane-1,4-diyl linker and two bromide ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Butane-1,4-diyl)bis(isoquinolin-2-ium) bromide typically involves the reaction of isoquinoline derivatives with a butane-1,4-diyl linker in the presence of bromide ions. One common method involves the use of isoquinoline and 1,4-dibromobutane as starting materials. The reaction is carried out under reflux conditions in a suitable solvent such as acetonitrile or ethanol . The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Butane-1,4-diyl)bis(isoquinolin-2-ium) bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ions can be replaced by other nucleophiles such as , , or ions.
Oxidation Reactions: The isoquinoline moieties can be oxidized to form derivatives.
Reduction Reactions: The compound can be reduced to form dihydroisoquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include , , and . These reactions are typically carried out in aqueous or alcoholic solvents at room temperature or under mild heating.
Oxidation Reactions: Reagents such as or are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted isoquinoline derivatives.
Oxidation Reactions: Formation of isoquinolinone derivatives.
Reduction Reactions: Formation of dihydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(Butane-1,4-diyl)bis(isoquinolin-2-ium) bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Wirkmechanismus
The mechanism of action of 2,2’-(Butane-1,4-diyl)bis(isoquinolin-2-ium) bromide involves its interaction with molecular targets such as DNA , proteins , and enzymes . The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide: An ionic liquid used in microwave-assisted synthesis.
2,2’-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl)diacetic acid: A compound with similar structural features but different functional groups.
Uniqueness
2,2’-(Butane-1,4-diyl)bis(isoquinolin-2-ium) bromide is unique due to its isoquinoline moieties, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit enzyme activity makes it a valuable compound for research in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C22H22Br2N2 |
|---|---|
Molekulargewicht |
474.2 g/mol |
IUPAC-Name |
2-(4-isoquinolin-2-ium-2-ylbutyl)isoquinolin-2-ium;dibromide |
InChI |
InChI=1S/C22H22N2.2BrH/c1-3-9-21-17-23(15-11-19(21)7-1)13-5-6-14-24-16-12-20-8-2-4-10-22(20)18-24;;/h1-4,7-12,15-18H,5-6,13-14H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
ZZSIHDQYEWQENF-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CCCC[N+]3=CC4=CC=CC=C4C=C3.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


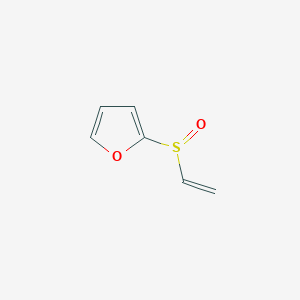
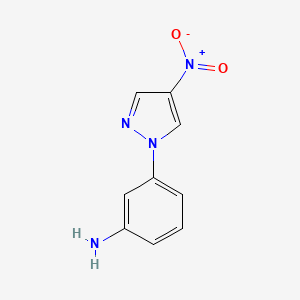
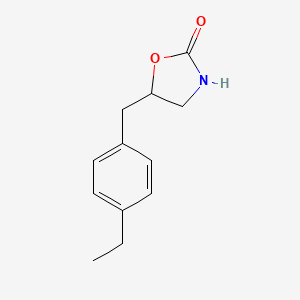
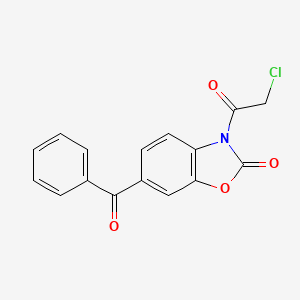
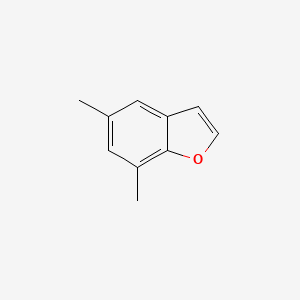
![Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester](/img/structure/B12898198.png)

![Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]-](/img/structure/B12898203.png)
![5-(4-Iodophenyl)-2H,5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12898211.png)
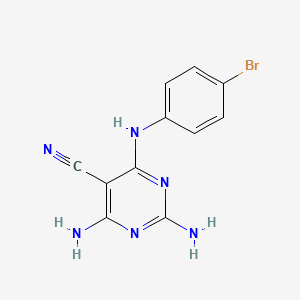
![n-{3,5-Dibromo-4-[(4-methyl-2-propylquinolin-6-yl)oxy]benzoyl}glycine](/img/structure/B12898239.png)
![Ethanone, 1-[4-bromo-7-(diphenylmethoxy)-2-benzofuranyl]-](/img/structure/B12898240.png)

